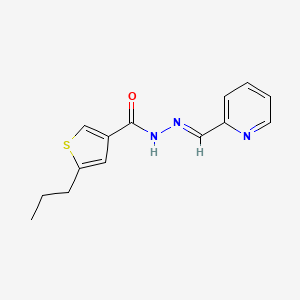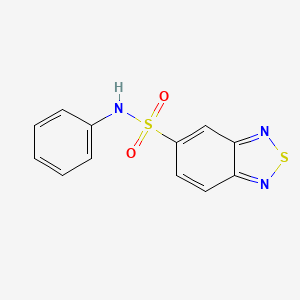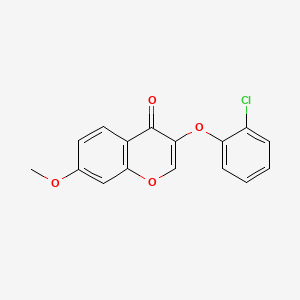
5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide, also known as PPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPTC belongs to the class of hydrazide derivatives and is known for its ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling pathway.
Mecanismo De Acción
5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide inhibits the activity of PTP1B by binding to its catalytic site and forming a covalent bond with the active site cysteine residue. This leads to the inactivation of PTP1B and the subsequent activation of insulin signaling pathway. 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide also inhibits the activity of other protein tyrosine phosphatases, such as SHP-1 and SHP-2, which are involved in various signaling pathways.
Biochemical and Physiological Effects:
5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide also reduces body weight and adiposity in obese mice. In cancer cells, 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide induces apoptosis and inhibits cell proliferation by inhibiting the activity of various signaling pathways. Moreover, 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has anti-inflammatory and neuroprotective effects, which make it a potential therapeutic agent for various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide is its specificity towards PTP1B and other protein tyrosine phosphatases, which makes it a potential therapeutic agent with minimal side effects. 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide is also relatively easy to synthesize and purify, which makes it accessible for research purposes. However, one of the limitations of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide is its poor solubility in water, which can affect its bioavailability and efficacy in vivo. Moreover, the long-term effects of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide on various physiological systems are not well understood, which warrants further research.
Direcciones Futuras
There are several future directions for research on 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide. One of the major areas of research is the development of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide analogs with improved solubility and efficacy. Moreover, the long-term effects of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide on various physiological systems need to be further studied to assess its safety and efficacy as a therapeutic agent. Furthermore, the potential of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide as a therapeutic agent for various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, needs to be explored. Finally, the role of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide in regulating other signaling pathways and its potential as a drug target for other diseases needs to be investigated.
Métodos De Síntesis
The synthesis of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide involves the reaction of 2-pyridinecarboxaldehyde and 5-propylthiophene-2-carboxylic acid hydrazide in the presence of acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. The chemical structure of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide is confirmed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. PTP1B is a negative regulator of insulin signaling pathway, and its inhibition by 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide leads to increased insulin sensitivity and glucose uptake in cells. 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has been reported to have anti-inflammatory and neuroprotective effects.
Propiedades
IUPAC Name |
5-propyl-N-[(E)-pyridin-2-ylmethylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-5-13-8-11(10-19-13)14(18)17-16-9-12-6-3-4-7-15-12/h3-4,6-10H,2,5H2,1H3,(H,17,18)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVDRVJTKASQCJ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NN=CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=CS1)C(=O)N/N=C/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate](/img/structure/B5751603.png)
![2-(4-methoxyphenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5751608.png)
![4-{[3-(methoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5751615.png)
![1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine](/img/structure/B5751618.png)
![3,5-bis[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5751631.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine](/img/structure/B5751639.png)
![1-ethyl-4-[(1-ethyl-1H-1,2,3-triazol-4-yl)-NNO-azoxy]-1H-1,2,3-triazole](/img/structure/B5751652.png)



![3-{3-[2-cyano-2-(4-cyanophenyl)vinyl]-1H-indol-1-yl}propanamide](/img/structure/B5751693.png)


![N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5751719.png)